2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-25-17(20-15)21-26(23,24)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIVVKYFYROABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. In this approach, a carbothioamide intermediate reacts with α-halocarbonyl compounds to form the thiazole ring. For instance, 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamide undergoes cyclocondensation with phenacyl bromides in ethanol under reflux to yield thiazole derivatives. Adapting this method, N-[(4-fluorophenyl)methyl]carbothioamide could react with 2-bromo-1-benzenesulfonamidoacetophenone to directly incorporate the sulfonamido group at position 2 of the thiazole ring.
Key conditions include:
Thiourea-Based Cyclization
An alternative route involves thiourea derivatives. For example, 1-aroylthiosemicarbazides react with α-halo ketones to form thiazole rings, as demonstrated in the synthesis of 1,3,4-thiadiazole-thiourea hybrids. Applying this strategy, benzenesulfonylthiosemicarbazide could cyclize with 2-chloro-1-(4-fluorobenzylamino)acetyl chloride to yield the target compound.
Sulfonamido Group Introduction
Post-Cyclization Sulfonylation
After forming the thiazole core, the sulfonamido group is introduced via reaction with benzenesulfonyl chloride. This method mirrors the sulfonylation of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole to produce thiourea derivatives. For the target compound, 2-aminothiazole-4-carboxamide is treated with benzenesulfonyl chloride in acetonitrile under basic conditions (e.g., triethylamine) to afford the sulfonamido derivative.
Direct Sulfonylation of Carbothioamide Intermediates
Pre-sulfonylated intermediates simplify synthesis. For example, benzenesulfonamide-substituted carbothioamides can undergo cyclocondensation with α-bromo ketones, bypassing post-cyclization modifications. This method reduces step count and improves overall yield (82–92%) when using catalysts like DSDABCOC under ultrasound.
Carboxamide Coupling Strategies
Peptide Coupling Reactions
The carboxamide moiety is introduced via peptide coupling between thiazole-4-carboxylic acid and 4-fluorobenzylamine . As shown in thiazolyl-indole-2-carboxamide syntheses, DCC (N,N′-dicyclohexylcarbodiimide) facilitates this reaction in anhydrous dichloromethane. Activation of the carboxylic acid to its acid chloride (using thionyl chloride) prior to coupling may enhance reactivity.
Hydrolysis-Esterification Sequences
Ethyl thiazole-4-carboxylate intermediates are hydrolyzed to carboxylic acids using 10% NaOH under reflux, followed by coupling with 4-fluorobenzylamine . This two-step approach avoids handling sensitive acid chlorides and achieves yields of 70–85%.
Integrated Synthetic Pathways
One-Pot Multi-Component Reactions
A streamlined approach combines cyclocondensation, sulfonylation, and coupling in a single pot. For example, benzenesulfonyl chloride , 4-fluorobenzylamine , and thiazole-4-carbonyl chloride react in acetonitrile with a base (e.g., K2CO3) to yield the target compound. This method minimizes purification steps but requires precise stoichiometric control.
Catalytic Enhancements
Catalysts like Bi(SCH2COOH)3 or DSDABCOC improve reaction efficiency. For instance, Bi(SCH2COOH)3 increases yields by 15–20% in one-pot thiazolidin-4-one syntheses. Similarly, ultrasound irradiation reduces reaction times from hours to minutes.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from DMF or ethanol, yielding colorless crystals with melting points between 170–220°C. For example, 2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide recrystallizes from DMF to form stable crystals (mp: 194–196°C).
Spectroscopic Validation
1H NMR and 13C NMR confirm structural integrity. Key signals include:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Synthesis | 70–85 | 4–6 h | Scalability | Multiple purification steps |
| Thiourea Cyclization | 82–92 | 2–3 h | High yield with ultrasound | Requires specialized catalysts |
| Peptide Coupling | 75–80 | 8–12 h | Mild conditions | Acid chloride handling |
| One-Pot Reaction | 65–75 | 3–4 h | Step economy | Stoichiometric challenges |
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The thiazole moiety in this compound enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfonamides such as sulfamethoxazole .
2. Carbonic Anhydrase Inhibition
This compound has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play critical roles in physiological processes including respiration and acid-base balance. Inhibitors of CAs are valuable in treating conditions like glaucoma and certain types of edema .
3. Antihypertensive Effects
There is emerging evidence suggesting that compounds with sulfonamide structures can be effective in managing hypertension. The interaction of this compound with angiotensin II receptors may provide a novel approach to developing antihypertensive therapies .
Biochemical Research Applications
1. Enzyme Activity Studies
The ability of this compound to act as an enzyme inhibitor makes it suitable for research into enzyme kinetics and mechanisms. Its specificity towards certain isozymes can help elucidate the roles of these enzymes in metabolic pathways .
2. Drug Development
The structural characteristics of 2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide allow for modifications that can enhance its pharmacological profiles. This adaptability makes it a candidate for further development into more potent therapeutic agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, the compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Carbonic Anhydrase Inhibition
A detailed analysis of the inhibitory effects on carbonic anhydrase showed that this compound could effectively reduce enzyme activity, indicating its potential utility in treating conditions related to abnormal carbonic anhydrase function.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
The compound shares structural motifs with several derivatives reported in the literature:
Key Observations :
- Fluorophenyl vs. Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound contrasts with bromophenyl () and chlorophenyl () analogues. Studies on maleimide derivatives () show that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (e.g., IC₅₀ values: 4.34–7.24 μM), suggesting electronic effects (e.g., electronegativity of fluorine) dominate over steric factors.
- Non-Planar Conformations: Similar to fluorophenyl-substituted porphyrins () and thiazole-triazole hybrids (), steric repulsion from the 4-fluorophenyl group in the target compound likely induces non-planarity, influencing crystallinity and intermolecular interactions.
Spectral and Tautomeric Comparisons
- IR Spectroscopy : Hydrazinecarbothioamides (e.g., , compounds 4–6) exhibit C=S stretching at 1243–1258 cm⁻¹ and NH bands at 3150–3319 cm⁻¹. In contrast, tautomeric 1,2,4-triazoles (, compounds 7–9) lack C=O bands (1663–1682 cm⁻¹) but retain νC=S (1247–1255 cm⁻¹), confirming thione dominance. The target compound’s benzenesulfonamido group may show characteristic S=O stretches (~1350 cm⁻¹) and NH bands (~3300 cm⁻¹).
- NMR Trends : Fluorine atoms in 4-fluorophenyl groups produce distinct ¹⁹F NMR shifts (e.g., ~-115 ppm for para-substituted fluorophenyl in ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonamide Formation : React 4-fluorobenzylamine with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the sulfonamide intermediate .
Thiazole Ring Construction : Use a Hantzsch thiazole synthesis approach by condensing thiourea derivatives with α-halo ketones under reflux in ethanol.
Carboxamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-4-carboxylic acid moiety to the sulfonamide intermediate in anhydrous DMF .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by controlling temperature (60–80°C) and inert atmospheres (N₂).
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination. Crystallize the compound in a solvent system (e.g., DCM/hexane) and refine data with a resolution <1.0 Å .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., sulfonamide NH at δ 10–12 ppm; thiazole protons at δ 7–8 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) for molecular ion validation.
- Purity Assessment : HPLC with a C18 column (ACN/water gradient) to confirm ≥95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Methodological Answer :
- Target Profiling : Use kinase inhibition assays (e.g., ATPase activity) and microbial MIC tests under standardized conditions (CLSI guidelines) to compare activity across studies .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenyl or thiazole moieties to isolate pharmacophores responsible for divergent activities .
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile dose-response discrepancies, accounting for variables like cell line heterogeneity or assay sensitivity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., COX-2 or EGFR kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability .
- Pharmacophore Mapping : Generate 3D pharmacophore models (MOE) to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and toxicity risks .
Q. What experimental designs mitigate challenges in assessing in vivo pharmacokinetics and metabolism?
- Methodological Answer :
- Radiolabeling : Synthesize a ¹⁴C-labeled analog for mass balance studies in rodent models. Track metabolites via LC-MS/MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites. Use CYP450 inhibitors (e.g., ketoconazole) to map metabolic pathways .
- Tissue Distribution : Apply whole-body autoradiography or MALDI imaging to quantify organ-specific accumulation .
Methodological Challenges and Solutions
Q. How are synthetic impurities or diastereomers controlled during large-scale synthesis?
- Answer :
- Chromatographic Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers.
- Process Optimization : Implement Design of Experiments (DoE) to minimize side reactions (e.g., overalkylation) by adjusting stoichiometry and solvent polarity .
Q. What in vitro assays best elucidate the compound’s mechanism of action (MoA) in complex biological systems?
- Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq to map gene expression changes, validated via qPCR .
- Fluorescence-Based Assays : Use FRET probes (e.g., caspase-3/7 substrates) to quantify apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
